2-Phenyl-3-(piperidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Some of the synthesized compounds include 3-chloro-6-morpholinosulfonyl-2-(piperidin-1-yl) quinoxaline, 2,3-bis (4-methyl piperazine-1-yl)-6-morpholino sulfonyl quinoxaline, and others .Molecular Structure Analysis
The molecular formula of 2-Phenyl-3-(piperidin-1-yl)quinoxaline is C19H19N3. The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives are involved in various chemical reactions. For instance, the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Scientific Research Applications
Drug Designing
Piperidine derivatives, such as “2-Phenyl-3-(piperidin-1-yl)quinoxaline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Anticancer Research
Some piperidine derivatives have shown potential as anticancer agents. For example, a compound displaying excellent PARP 1 and 2 inhibition, which is efficacious in BRCA-1 and BRCA-2 mutant tumors, contains a piperidine moiety .
Synthesis of Piperidine-Substituted Chalcone Derivatives
“2-Phenyl-3-(piperidin-1-yl)quinoxaline” can be used in the synthesis of piperidine-substituted chalcone derivatives . These derivatives can be obtained in high yields in shorter reaction times under microwave irradiation .
Antimicrobial Activity
Piperidine derivatives have displayed a wide range of biological activities, including antimicrobial activity . Therefore, “2-Phenyl-3-(piperidin-1-yl)quinoxaline” could potentially be used in the development of new antimicrobial agents.
Anticonvulsant Activity
Piperidine derivatives have also shown anticonvulsant activity . This suggests that “2-Phenyl-3-(piperidin-1-yl)quinoxaline” could be explored for potential use in the treatment of convulsive disorders.
Anti-Inflammatory Activity
Another potential application of “2-Phenyl-3-(piperidin-1-yl)quinoxaline” is in the development of anti-inflammatory drugs. Piperidine derivatives have been found to exhibit anti-inflammatory activity .
Future Directions
Mechanism of Action
Target of Action
Quinoxaline derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, have been found to exhibit a wide range of pharmacological activities . They have been reported to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, antileishmanial, anti-hiv, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with various biochemical pathways related to their pharmacological activities .
Result of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, suggesting that they may induce a range of molecular and cellular changes .
Action Environment
The synthesis of quinoxaline derivatives has been reported to involve various synthetic routes, with a focus on green chemistry and cost-effective methods , suggesting that environmental factors may play a role in the synthesis of these compounds.
properties
IUPAC Name |
2-phenyl-3-piperidin-1-ylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPLPPNSAZSPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(piperidin-1-yl)quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.